Remdesivir N-2 intermediate
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Overview
Description
Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, an antiviral medication used to treat COVID-19. Remdesivir is a nucleoside ribonucleic acid polymerase inhibitor that interferes with the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) inside the host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir from its precursor, GS-441524, involves a three-step sequence. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a phosphoramidation reaction, where the protected intermediate is reacted with a phosphoramidite reagent. Finally, the protecting groups are removed under mild conditions to yield remdesivir .
Industrial Production Methods
For industrial production, the synthesis of remdesivir is optimized to achieve high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The overall yield of the industrial process can reach up to 85%, with a purity of 99.4% .
Chemical Reactions Analysis
Types of Reactions
Remdesivir N-2 intermediate undergoes several types of chemical reactions, including:
Protection and Deprotection: The hydroxyl groups are protected using DMF-DMA and later deprotected under mild conditions.
Phosphoramidation: The intermediate undergoes a phosphoramidation reaction to introduce the phosphoramidate group.
Common Reagents and Conditions
DMF-DMA: Used for the protection of hydroxyl groups.
Phosphoramidite Reagent: Used in the phosphoramidation reaction.
Major Products Formed
The major product formed from these reactions is remdesivir, which is then further processed to obtain the active triphosphate metabolite, GS-443902 .
Scientific Research Applications
Remdesivir N-2 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of remdesivir, which is a key compound in antiviral research.
Biology: Studied for its role in inhibiting the replication of RNA viruses, including SARS-CoV-2.
Medicine: Used in the development of antiviral therapies for COVID-19.
Industry: Employed in the large-scale production of remdesivir for clinical use.
Mechanism of Action
Remdesivir exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of SARS-CoV-2. The compound is metabolized inside the host cells to form the active triphosphate metabolite, GS-443902, which incorporates into the viral RNA and causes premature termination of RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
GS-441524: The nucleoside precursor of remdesivir.
Molnupiravir: Another antiviral compound used to treat COVID-19.
Favipiravir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Uniqueness
Remdesivir is unique due to its high efficacy in inhibiting the replication of SARS-CoV-2 and its ability to be administered intravenously, which allows for rapid delivery to the site of infection . Additionally, remdesivir has a high barrier to resistance, making it a valuable tool in the treatment of COVID-19 .
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19) |
InChI Key |
IJCOKJGMVJGKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
Origin of Product |
United States |
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